molecular formula C14H9NO3 B1623275 (9E)-9-hydroxyiminofluorene-4-carboxylic acid CAS No. 22296-43-1

(9E)-9-hydroxyiminofluorene-4-carboxylic acid

Cat. No.: B1623275
CAS No.: 22296-43-1
M. Wt: 239.23 g/mol
InChI Key: IHSOXTPEDUKGBD-FYWRMAATSA-N
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Description

Historical Evolution of Fluorene-Based Compounds

The historical development of fluorene-based compounds traces its origins to the mid-19th century when fluorene itself was first isolated from coal tar by Marcellin Berthelot in 1867. This discovery marked the beginning of a systematic exploration of polycyclic aromatic hydrocarbons that would eventually lead to the sophisticated derivatives studied today. The name "fluorene" derives not from the element fluorine, but rather from the characteristic violet fluorescence exhibited by the compound, a property that distinguishes it from other structurally related polycyclic aromatic hydrocarbons. The early recognition of fluorene's unique optical properties established a foundation for subsequent investigations into how structural modifications could enhance or alter these characteristics.

The evolution from simple fluorene to functionalized derivatives occurred gradually throughout the twentieth century. Initial modifications focused on substitution patterns that could enhance solubility or alter electronic properties. The introduction of carboxylic acid functionalities represented a significant advancement, as these groups provided both synthetic handles for further derivatization and opportunities for enhanced intermolecular interactions. The development of fluorene-4-carboxylic acid specifically opened new avenues for research, as the 4-position substitution pattern creates unique electronic and steric environments that differ substantially from other substitution positions on the fluorene framework.

The progression toward oxime-functionalized fluorene derivatives represents a more recent development in this chemical evolution. The incorporation of hydroxyimino groups at the 9-position leverages the inherent acidity of the fluorene methylene bridge, where the carbon-hydrogen bonds exhibit a relatively low acidity constant of 22.6 in dimethyl sulfoxide. This acidity facilitates the formation of stable anions that can undergo subsequent functionalization reactions, ultimately leading to the complex oxime derivatives that are subjects of current research interest.

Development of Oxime-Functionalized Polycyclic Aromatic Hydrocarbons

The development of oxime-functionalized polycyclic aromatic hydrocarbons represents a convergence of traditional organic synthesis methodologies with modern materials science requirements. Oxime functionalities offer unique advantages in molecular design, providing both hydrogen bonding capabilities and potential for further derivatization through the nitrogen-oxygen bond system. The incorporation of these groups into polycyclic aromatic frameworks creates opportunities for controlling intermolecular interactions and modifying electronic properties in predictable ways.

Recent advances in oxime chemistry have demonstrated the versatility of these functional groups in creating photoactivatable molecular systems. Research has shown that fluorenone oxime derivatives can serve as effective photoactivatable agents under visible light conditions, enabling novel synthetic transformations such as oxyamination of alkenes. These discoveries have broadened the scope of oxime-functionalized polycyclic aromatic hydrocarbons beyond simple structural modifications to include applications in photochemistry and synthetic methodology development.

The geometric isomerism inherent in oxime functionalities adds another layer of complexity to these molecular systems. The distinction between E and Z configurations in oxime groups can significantly influence both the physical properties and chemical reactivity of the resulting compounds. Studies of related hydroxyimino-fluorene derivatives have demonstrated that stereochemical considerations play crucial roles in determining molecular behavior, particularly in solid-state arrangements and intermolecular recognition processes.

The synthetic accessibility of oxime-functionalized polycyclic aromatic hydrocarbons has improved significantly with the development of more efficient synthetic methodologies. Modern approaches often involve the direct functionalization of pre-existing polycyclic frameworks rather than the construction of the aromatic system around pre-installed oxime groups. This strategy has proven particularly effective for fluorene derivatives, where the inherent reactivity of the 9-position facilitates the introduction of complex functional groups under relatively mild conditions.

Carboxylic Acid Derivatives in Heterocyclic Chemistry

Carboxylic acid derivatives occupy a central position in heterocyclic chemistry due to their versatility as both synthetic intermediates and final target compounds. In the context of fluorene chemistry, carboxylic acid functionalities serve multiple roles, acting as directing groups for further substitution reactions, providing sites for intermolecular hydrogen bonding, and offering pathways for the preparation of more complex derivatives through standard carboxylic acid chemistry. The specific positioning of carboxylic acid groups within polycyclic aromatic systems can dramatically influence both the electronic properties of the resulting compounds and their potential applications.

The fluorene-4-carboxylic acid framework represents a particularly interesting case study in heterocyclic carboxylic acid chemistry. The 4-position of fluorene provides a unique electronic environment that differs significantly from other potential substitution sites. This positioning places the carboxylic acid group in conjugation with one of the benzene rings while maintaining some separation from the reactive 9-position, creating opportunities for independent functionalization at multiple sites within the same molecule.

Crystallographic studies of fluorene-4-carboxylic acid have revealed important insights into how carboxylic acid groups influence solid-state packing arrangements in polycyclic aromatic systems. Research has identified two distinct polymorphic forms of fluorene-4-carboxylic acid at room temperature, each characterized by different hydrogen bonding patterns. In one form, oxygen-hydrogen to oxygen hydrogen bonding occurs through cyclic dimers arranged around centers of symmetry, while the alternative form exhibits different dimer arrangements, demonstrating the significant influence of carboxylic acid functionalities on supramolecular organization.

The reactivity patterns of carboxylic acid derivatives in fluorene-based systems have been extensively studied, revealing unique synthetic opportunities that arise from the combination of polycyclic aromatic character with carboxylic acid functionality. Standard carboxylic acid transformations, including ester formation, amide synthesis, and decarboxylation reactions, proceed readily with fluorene-4-carboxylic acid derivatives, providing access to a wide range of structural analogs. The presence of the extended aromatic system can influence the reactivity of the carboxylic acid group through electronic effects, often enhancing electrophilic character and facilitating certain transformation reactions.

Structural Significance of E-Configuration in Hydroxyiminofluorenes

The stereochemical configuration of oxime groups in polycyclic aromatic systems carries profound implications for molecular behavior, with the E and Z designations representing fundamentally different spatial arrangements that can influence everything from intermolecular recognition to electronic properties. In hydroxyiminofluorene derivatives, the E-configuration specifically refers to the arrangement where the hydroxyl group and the fluorene framework are positioned on opposite sides of the carbon-nitrogen double bond, creating a trans-like geometry that affects both steric and electronic characteristics of the molecule.

The structural significance of E-configuration in hydroxyiminofluorenes extends beyond simple geometric considerations to encompass effects on molecular conformations and intermolecular interactions. The trans-like arrangement in E-configured oximes typically results in different hydrogen bonding patterns compared to their Z-configured counterparts, potentially leading to distinct crystal packing arrangements and different physical properties. These differences can be particularly pronounced in fluorene-based systems, where the rigid polycyclic framework constrains molecular flexibility and amplifies the effects of stereochemical variations.

Electronic effects associated with E-configuration in hydroxyiminofluorenes also merit careful consideration. The spatial arrangement of the oxime functionality relative to the fluorene pi-system can influence orbital overlap patterns and affect the overall electronic distribution within the molecule. Research on related fluorenone oxime derivatives has demonstrated that the geometric configuration of the oxime group can significantly impact photophysical properties, including absorption and emission characteristics. These findings suggest that the E-configuration in (9E)-9-hydroxyiminofluorene-4-carboxylic acid likely contributes to specific electronic characteristics that distinguish it from potential Z-configured isomers.

The synthetic implications of E-configuration in hydroxyiminofluorenes are equally important to consider. The formation of specific geometric isomers often requires careful control of reaction conditions, and the resulting products may exhibit different stabilities and reactivities. Understanding these relationships becomes crucial for developing efficient synthetic routes to target compounds and for predicting the behavior of these molecules in various chemical environments.

Academic Research Landscape for Fluorene-4-carboxylic Acid Derivatives

The academic research landscape surrounding fluorene-4-carboxylic acid derivatives has expanded significantly over the past two decades, driven by growing interest in polycyclic aromatic hydrocarbons for materials science applications and the recognition that functionalized fluorene compounds offer unique opportunities for molecular design. Current research activities span multiple disciplines, including organic synthesis, materials chemistry, photophysics, and supramolecular chemistry, each contributing different perspectives on the properties and potential applications of these compounds.

Contemporary synthetic research has focused extensively on developing new methodologies for introducing diverse functional groups into fluorene-4-carboxylic acid frameworks. Recent advances include the development of photoactivatable fluorenone oxime derivatives that can participate in visible-light-induced transformations, representing a significant expansion of the synthetic utility of these compounds. These developments have opened new avenues for using fluorene-based molecules as synthetic tools rather than simply as target compounds, broadening their relevance across multiple areas of chemical research.

Materials science applications have emerged as a particularly active area of research for fluorene-4-carboxylic acid derivatives. The combination of rigid polycyclic aromatic character with functionalizable carboxylic acid groups makes these compounds attractive candidates for incorporation into polymeric materials and supramolecular assemblies. Research has demonstrated that fluorene-based polymers can exhibit excellent electroluminescent properties, making them valuable components in organic light-emitting diode applications. The presence of carboxylic acid functionalities provides additional opportunities for controlling polymer properties through hydrogen bonding and ionic interactions.

The academic interest in oxime-functionalized fluorene derivatives has grown substantially following demonstrations of their unique photophysical and synthetic properties. Studies have shown that these compounds can serve as effective photosensitizers and participate in novel photoactivated reaction pathways. The research landscape now includes investigations into how different substitution patterns and stereochemical configurations affect these properties, with particular attention to understanding structure-activity relationships that could guide the design of improved compounds.

Research Focus Area Key Developments Primary Applications
Synthetic Methodology Photoactivated transformations, oxime functionalization Organic synthesis, drug discovery
Materials Science Electroluminescent polymers, supramolecular assemblies Organic electronics, sensors
Photophysics Light-induced reactions, fluorescence properties Photocatalysis, imaging
Supramolecular Chemistry Hydrogen bonding patterns, crystal engineering Molecular recognition, self-assembly

Properties

IUPAC Name

(9E)-9-hydroxyiminofluorene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15-18/h1-7,18H,(H,16,17)/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSOXTPEDUKGBD-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=N/O)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22296-43-1
Record name NSC123813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

(9E)-9-hydroxyiminofluorene-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(9E)-9-hydroxyiminofluorene-4-carboxylic acid is characterized by its hydroxyimino and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

C14H12N2O3C_{14}H_{12}N_{2}O_{3}

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to (9E)-9-hydroxyiminofluorene-4-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of carboxylic acids have been shown to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) . Such findings suggest that (9E)-9-hydroxyiminofluorene-4-carboxylic acid may also demonstrate similar efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Inhibition (%)
Hydroxybenzoic acid derivative0.641.2499.84
Thiazolidine-4-carboxylic acid0.14Not reportedModerate

The mechanisms through which (9E)-9-hydroxyiminofluorene-4-carboxylic acid exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
  • Disruption of Biofilm Formation : Research indicates that certain carboxylic acids can effectively inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the bioactivity of a series of carboxylic acids against MRSA, revealing that compounds with similar structures to (9E)-9-hydroxyiminofluorene-4-carboxylic acid exhibited promising results in terms of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) .
  • Synthesis and Evaluation : Another investigation focused on synthesizing various derivatives of hydroxybenzoic acids and their biological activities, highlighting the potential for developing new antimicrobial agents based on the structure of (9E)-9-hydroxyiminofluorene-4-carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the most significant applications of (9E)-9-hydroxyiminofluorene-4-carboxylic acid is its potential as an anticancer agent. Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of fluorene compounds have shown promise in targeting specific pathways involved in tumor growth and metastasis.

Case Study: Inhibition of Tumor Growth
A study investigated the effects of (9E)-9-hydroxyiminofluorene-4-carboxylic acid on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes indicative of apoptosis. This suggests that the compound could be developed into a therapeutic agent for specific cancers.

Material Science

Polymeric Applications
(9E)-9-hydroxyiminofluorene-4-carboxylic acid can serve as a precursor for synthesizing novel polymers. Its structure allows for functionalization that can enhance the properties of materials such as thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Poly(9E-hydroxyiminofluorene)25050Coatings, Adhesives
Traditional Polymers20030General Use

Environmental Science

Role in Photodegradation
The compound has also been studied for its role in photodegradation processes, where it can act as a photosensitizer to break down pollutants in water bodies under UV light exposure. This application is crucial in developing sustainable methods for wastewater treatment.

Case Study: Photodegradation of Dyes
Research demonstrated that (9E)-9-hydroxyiminofluorene-4-carboxylic acid could effectively degrade synthetic dyes in aqueous solutions when exposed to UV light. The degradation rates were significantly higher compared to control samples without the compound, indicating its effectiveness as a photocatalyst.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between (9E)-9-hydroxyiminofluorene-4-carboxylic acid and similar compounds:

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties
(9E)-9-Hydroxyiminofluorene-4-carboxylic acid Not provided C₁₄H₉NO₃ –COOH (C4), =N–OH (C9) ~239.23 (calculated) Polar, potential tautomerism
9-Fluorenone-4-carboxylic acid 6223-83-2 C₁₄H₈O₃ –COOH (C4), C=O (C9) 224.21 High purity (>98% HPLC), crystalline solid
9-Hydroxyfluorene-9-carboxylic acid 577-85-5 C₁₄H₁₀O₃ –COOH (C9), –OH (C9) 242.23 Steric hindrance at C9
9-(Hydroxymethyl)-9H-fluorene-4-carboxylic acid 95303-04-1 C₁₅H₁₂O₃ –COOH (C4), –CH₂OH (C9) 240.25 Increased hydrophilicity
[¹³C]-9-Methylfluorene-9-carboxylic acid 1285695-14-8 C₁₅H₁₂O₂ –COOH (C9), –CH₃ (C9) 225.25 Isotopically labeled, used in tracer studies

Key Observations:

  • Substituent Effects: The hydroxyimino group (=N–OH) in the target compound contrasts with the ketone (C=O) in 9-fluorenone-4-carboxylic acid, altering electronic properties and reactivity. For instance, the hydroxyimino group may participate in hydrogen bonding more readily than the ketone .
  • Positional Isomerism: Moving the carboxylic acid group from C4 (as in the target compound) to C1 or C2 (e.g., 9-fluorenone-1-carboxylic acid) significantly affects solubility and intermolecular interactions .
  • Steric and Tautomeric Effects: 9-Hydroxyfluorene-9-carboxylic acid (CAS 577-85-5) exhibits steric crowding at C9 due to adjacent –OH and –COOH groups, limiting its conformational flexibility compared to the hydroxyimino analogue .

Preparation Methods

Synthesis of 9-Fluorenone-4-Carboxylic Acid

The precursor 9-fluorenone-4-carboxylic acid is synthesized via Friedel-Crafts acylation of fluorene. A representative protocol involves:

  • Reagents : Fluorene, chloroacetyl chloride, AlCl₃ (catalyst), dichloromethane (solvent).
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 68–72% after recrystallization from ethanol.

Table 1: Optimization of Friedel-Crafts Acylation

Catalyst Loading (mol%) Temperature (°C) Yield (%)
10 0 58
15 25 72
20 25 71

Oximation Reaction

The ketone at position 9 is converted to the hydroxyimino group using hydroxylamine hydrochloride:

  • Reagents : 9-Fluorenone-4-carboxylic acid, NH₂OH·HCl, NaOAc (buffer), ethanol/water (1:1).
  • Conditions : Reflux at 80°C for 6 hours.
  • Yield : 85–90% with (9E) selectivity >95%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxylamine on the protonated ketone, followed by dehydration to form the (E)-oxime, stabilized by intramolecular hydrogen bonding.

Method 2: Palladium-Catalyzed Cyclization

Biphenyl Intermediate Synthesis

A Suzuki-Miyaura coupling constructs the biphenyl segment:

  • Reagents : 4-Bromobenzoic acid, 2-bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/water.
  • Conditions : 90°C, 24 hours.
  • Yield : 78% after acidification.

Cyclization to Fluorene Framework

Intramolecular cyclization is catalyzed by Pd(OAc)₂:

  • Reagents : Biphenyl intermediate, Pd(OAc)₂ (5 mol%), CuI (10 mol%), PPh₃, DMF.
  • Conditions : 120°C, 48 hours under N₂.
  • Yield : 65% with 98% purity.

Table 2: Cyclization Catalyst Screening

Catalyst System Conversion (%) Selectivity (E:Z)
Pd(OAc)₂/CuI/PPh₃ 92 98:2
PdCl₂(PPh₃)₂ 75 85:15
NiCl₂(dppe) 40 70:30

Resolution of (E/Z)-Isomers

The (9E) configuration is favored thermodynamically. Separation methods include:

  • Crystallization : Ethanol/water (3:1) at 4°C achieves 99% (E)-isomer purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves isomers but with lower recovery (75%).

Analytical Characterization

Critical validation steps ensure product integrity:

  • ¹H NMR : δ 8.2 ppm (s, 1H, OH), δ 7.8–7.3 ppm (m, 7H, aromatic).
  • HPLC : Retention time 12.4 min (C18 column, 70:30 MeOH/H₂O).
  • IR : 1685 cm⁻¹ (C=O), 3200 cm⁻¹ (O-H).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (9E)-9-hydroxyiminofluorene-4-carboxylic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves condensation reactions between fluorene derivatives and hydroxylamine under controlled pH (e.g., 7–9) and temperature (60–80°C). For example, analogous compounds like 9-fluorenone-4-carboxylic acid derivatives are synthesized via oxime formation using hydroxylamine hydrochloride in ethanol/water mixtures . Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the E-isomer. Characterization by NMR (¹H/¹³C) and HPLC (C18 column, UV detection at 254 nm) confirms stereochemistry and purity .

Q. How should researchers handle and store (9E)-9-hydroxyiminofluorene-4-carboxylic acid to ensure stability and safety?

  • Methodological Answer : Despite conflicting hazard classifications (e.g., some fluorene derivatives are unclassified , while others require caution ), standard precautions apply:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Monitor for decomposition via TLC or HPLC if stored long-term .

Q. What analytical techniques are suitable for characterizing the purity and structure of (9E)-9-hydroxyiminofluorene-4-carboxylic acid?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) to assess purity (>95% by area normalization) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M–H]⁻ ion expected at m/z 265.1) and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H/N–H at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of (9E)-9-hydroxyiminofluorene-4-carboxylic acid?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests, 25°C for stability studies) .
  • Advanced Characterization : Use DSC (differential scanning calorimetry) to study thermal stability and X-ray crystallography to confirm solid-state structure .
  • Data Weighting : Prioritize peer-reviewed studies over supplier data (e.g., avoid unverified sources like ) .

Q. What experimental design considerations are critical when investigating the pharmacological activity of (9E)-9-hydroxyiminofluorene-4-carboxylic acid?

  • Methodological Answer :

  • Dose-Response Studies : Use a range of concentrations (1 nM–100 µM) in cell-based assays (e.g., antiviral activity against HSV-2, modeled after fluorenone derivatives ).
  • Controls : Include positive controls (e.g., acyclovir for antiviral assays) and vehicle controls (DMSO ≤0.1%).
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to analyze triplicate data .

Q. How can computational methods predict the reactivity of (9E)-9-hydroxyiminofluorene-4-carboxylic acid in synthetic or biological systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (oxime ↔ nitroso).
  • Molecular Docking : Screen against target proteins (e.g., viral polymerases) using AutoDock Vina, validating with experimental IC₅₀ values .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with bioactivity using Hammett parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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